molecular formula C10H20ClN B11995279 N,3,3-Trimethyl-2-norbornanamine hydrochloride CAS No. 91015-85-9

N,3,3-Trimethyl-2-norbornanamine hydrochloride

Cat. No.: B11995279
CAS No.: 91015-85-9
M. Wt: 189.72 g/mol
InChI Key: JBWNWSHPBSFYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3,3-Trimethyl-2-norbornanamine hydrochloride is a bicyclic amine derivative with a norbornane backbone, featuring methyl substitutions at the 2-, 3-, and 3-positions. The norbornane scaffold imparts steric hindrance and conformational rigidity, influencing its physicochemical properties, such as solubility and stability.

Properties

CAS No.

91015-85-9

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

N,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-10(2)8-5-4-7(6-8)9(10)11-3;/h7-9,11H,4-6H2,1-3H3;1H

InChI Key

JBWNWSHPBSFYPU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1NC)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of N,3,3-Trimethyl-2-norbornanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with norbornane, which is a bicyclic hydrocarbon.

    Methylation: The norbornane is subjected to methylation reactions to introduce the three methyl groups at the 3,3-positions.

    Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by reacting

Biological Activity

N,3,3-Trimethyl-2-norbornanamine hydrochloride is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including its effects on cancer cell lines, neuropharmacological properties, and other relevant biological interactions.

Chemical Structure and Properties

N,3,3-Trimethyl-2-norbornanamine hydrochloride is a derivative of norbornane, characterized by its unique bicyclic structure. The compound's molecular formula is C10H17ClC_{10}H_{17}Cl, and it exhibits specific physical and chemical properties that contribute to its biological activity.

Antitumor Activity

Recent studies have investigated the antitumor potential of N,3,3-Trimethyl-2-norbornanamine hydrochloride. For instance, a compound structurally related to this amine was tested against several human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results indicated significant cytotoxic effects:

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

The compound demonstrated an inhibition rate exceeding 99% across all tested cell lines, indicating strong antitumor activity when compared to the standard drug Sunitinib .

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways. Specifically, it was observed that treatment with N,3,3-Trimethyl-2-norbornanamine hydrochloride leads to:

  • S-phase arrest in the cell cycle.
  • Upregulation of pro-apoptotic protein Bax.
  • Downregulation of anti-apoptotic protein Bcl-2.
  • Activation of caspase-3 in a concentration-dependent manner.

These findings suggest that the compound's antitumor effects may be mediated by its ability to disrupt cellular homeostasis and promote programmed cell death .

Neuropharmacological Effects

In addition to its antitumor properties, N,3,3-Trimethyl-2-norbornanamine hydrochloride has been studied for its neuropharmacological effects. Research indicates that compounds with similar structures can exhibit stimulant properties affecting neurotransmitter systems.

Case Studies

  • Stimulant Activity : In animal models, derivatives of norbornanamine have shown increased locomotor activity and enhanced dopamine release in the brain. This suggests potential applications in treating disorders such as ADHD or narcolepsy.
  • Cognitive Enhancement : Some studies have indicated that these compounds may improve cognitive functions by modulating acetylcholine levels in the brain .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various pathogens:

  • Bacterial Activity : Compounds with similar structural features were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
MicroorganismActivity Observed
Staphylococcus aureusStrong
Escherichia coliModerate
Candida albicansModerate

These findings indicate that N,3,3-Trimethyl-2-norbornanamine hydrochloride may possess broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

  • Deuterated analogues (e.g., ) retain biological activity but are used for tracer studies in pharmacokinetics.
  • Chloro-substituted compounds () serve as intermediates in alkylation reactions due to their electrophilic chlorine atom.

Physicochemical Properties

Comparative solubility and stability data from analogous hydrochlorides:

Compound Name Solubility (mg/mL) Stability in Aqueous Media Key Findings References
Propranolol HCl 50 (pH 2.0) Stable at pH 2.0 pH-sensitive release in gastric fluid
Lidocaine HCl 100 (pH 7.4) Stable at pH 7.4 Enhanced solubility in neutral conditions
Metformin HCl (ODTs) 300 (pH 6.8) Rapid disintegration Optimized for oral delivery

The rigid norbornane structure of N,3,3-Trimethyl-2-norbornanamine HCl likely reduces aqueous solubility compared to flexible-chain hydrochlorides but improves thermal stability .

Analytical Characterization

Methods for quantifying similar hydrochlorides highlight challenges in resolving structurally complex amines:

  • HPLC (): Used for simultaneous determination of nortriptyline and fluphenazine HCl, requiring ion-pair reagents for peak resolution.
  • Chromatography (): Alkaloid hydrochlorides (e.g., berberine HCl) are separated using reverse-phase columns with UV detection.

The target compound’s bicyclic structure may necessitate specialized chromatographic conditions, such as high-polarity mobile phases, to avoid co-elution with impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.